molecular formula C12H10N2O3S B1274077 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid CAS No. 93185-33-2

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid

Cat. No. B1274077
CAS RN: 93185-33-2
M. Wt: 262.29 g/mol
InChI Key: FZQGMHMSZJMNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid, also known as 2-BHPA, is an organic compound with a wide range of applications. It is a type of carboxylic acid that has been used in various scientific research studies. This compound has a unique structure that makes it useful for synthesizing other compounds or for studying biochemical and physiological effects. It can also be used in laboratory experiments, providing an inexpensive and effective way to understand the effects of various compounds on biological systems.

Scientific Research Applications

Synthesis and Biological Evaluation

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid and its derivatives have been extensively studied for their synthesis and biological properties. Notably, a variety of pyrimidine derivatives, including those with benzylthio groups, have been synthesized and evaluated for biological activities such as anticancer, antimicrobial, and antiviral properties. For instance, Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, varying in the 4-position, and assessed their cytotoxic properties against various cell lines, finding that derivatives with an aliphatic amino group were generally less toxic to normal cells compared to those with a benzylsulfanyl group (Stolarczyk et al., 2021).

Chemical Properties and Reactions

The chemical properties and reactions of compounds containing the benzylthio group have been a subject of research. Terashima et al. (1995) explored the mechanism of gastric antisecretion activity of a compound containing a similar structure, focusing on its reaction with thiols under acidic conditions (Terashima et al., 1995). Additionally, Zanatta et al. (2015) reported a simple and efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates (Zanatta et al., 2015).

Antitumor Activities

The antitumor activities of pyrimidine derivatives, including those with benzylthio substitutions, have been investigated. Raić-Malić et al. (2000) synthesized new pyrimidine derivatives of L-ascorbic acid and evaluated their antitumor activities, showing significant inhibitory effects on various cell lines (Raić-Malić et al., 2000).

Applications in Corrosion Inhibition

Pyrimidine derivatives, including those with benzylthio groups, have been studied for their potential as corrosion inhibitors. Hou et al. (2019) synthesized pyrimidine derivatives as inhibitors for mild steel in acidic solutions, demonstrating their effectiveness in protecting against corrosion (Hou et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, (Benzylthio)acetic acid, indicates that it is for research use only and not for human or veterinary use . It also provides first-aid measures and fire-fighting measures .

properties

IUPAC Name

2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10-9(11(16)17)6-13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGMHMSZJMNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388149
Record name 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93185-33-2
Record name 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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